molecular formula C17H19NO3 B10962157 6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B10962157
M. Wt: 285.34 g/mol
InChI Key: MOJZUSKJMOBDJA-UHFFFAOYSA-N
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Description

6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a benzyl moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of 4-methoxybenzylamine with 2-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.

Reaction Conditions:

    Reagents: 4-methoxybenzylamine, 2-hydroxy-3-methoxybenzaldehyde

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinone derivatives

    Reduction: Formation of dihydro derivatives

    Substitution: Introduction of different functional groups at the benzyl or methoxy positions

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Functionalized benzoxazine derivatives

Scientific Research Applications

6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Studied for its potential antimicrobial and antifungal activities

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases

    Industry: Used in the development of advanced materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and benzyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
  • 6-methoxy-3-(4-hydroxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
  • 6-methoxy-3-(4-methylbenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of two methoxy groups, which can enhance its solubility and reactivity

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

6-methoxy-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C17H19NO3/c1-19-15-5-3-13(4-6-15)10-18-11-14-9-16(20-2)7-8-17(14)21-12-18/h3-9H,10-12H2,1-2H3

InChI Key

MOJZUSKJMOBDJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)OC)OC2

Origin of Product

United States

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